

Toxicological Profile of Disperse Blue 3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Disperse blue 3

Cat. No.: B134001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the anthraquinone dye, **Disperse Blue 3** (C.I. 61505; CAS No. 2475-46-9). The information presented herein is intended to support research, safety assessment, and regulatory compliance efforts.

Executive Summary

Disperse Blue 3 is a synthetic dye widely used in the textile industry. Toxicological data indicates that it is harmful if swallowed and is a skin sensitizer, capable of causing allergic contact dermatitis. While one study found it to be non-mutagenic in a bacterial reverse mutation assay, other research has demonstrated its genotoxic potential in a mouse lymphoma assay. There is a notable lack of publicly available data on its aquatic toxicity. This guide summarizes the key toxicological endpoints, provides details on experimental methodologies, and illustrates relevant biological pathways.

Chemical and Physical Properties

Property	Value
CAS Number	2475-46-9
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₃
Molecular Weight	296.32 g/mol [1]
Appearance	Dark blue powder
Solubility	Soluble in acetone and ethanol; insoluble in water [2]

Toxicological Data

The toxicological data for **Disperse Blue 3** is summarized in the following tables, categorized by endpoint.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	1600 mg/kg	[3]
LD ₅₀	Rat	Intraperitoneal	700 mg/kg	[3]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	[3]

Skin Sensitization

Disperse Blue 3 is classified as a skin sensitizer.[\[1\]](#)[\[2\]](#)[\[4\]](#) It has been identified as a cause of allergic contact dermatitis from textiles.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Assay	Species	Result	Reference
Biphasic Murine Local Lymph Node Assay (LLNA)	Mouse	Moderate Sensitizer (Lowest concentration causing a significant increase in lymph node cell number: 3%)	

Genotoxicity

The genotoxicity of **Disperse Blue 3** has been evaluated in multiple studies with conflicting results.

Assay	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium TA1535, TA100, TA1538, TA98	Not specified	Non-mutagenic	
Mouse Lymphoma Assay (tk locus)	L5178Y/TK+/-3.7 .2C mouse lymphoma cells	With and without S9	Genotoxic (264 mutants/10 ⁶ survivors, 109 MN/1000 cells at 15% survival)	[2]

Carcinogenicity

There is no definitive classification of **Disperse Blue 3** as a carcinogen by major regulatory agencies.[2] However, long-term exposure to azo dyes, a class to which **Disperse Blue 3** belongs, has raised concerns due to the potential release of carcinogenic aromatic amines.[2]

Aquatic Toxicity

There is a significant lack of quantitative data regarding the aquatic toxicity of **Disperse Blue 3**. Safety Data Sheets often report "no data available" for toxicity to fish, daphnia, and algae.[9]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

General Protocol:

- **Bacterial Strains:** Histidine-requiring (his-) mutant strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence of a minimal amount of histidine.
- **Incubation:** The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
- **Evaluation:** The number of revertant colonies (his+) that can grow on the histidine-deficient medium is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Lymphoma Assay (MLA)

The MLA is an in vitro assay that detects gene mutations and clastogenic events at the thymidine kinase (tk) locus in mouse lymphoma cells.

General Protocol:

- **Cell Line:** L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the tk locus, are used.
- **Exposure:** Cells are exposed to a range of concentrations of the test substance with and without metabolic activation (S9) for a defined period.
- **Mutation Expression:** After exposure, the cells are cultured for a period to allow for the expression of any induced mutations.
- **Selection:** The cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue, such as trifluorothymidine (TFT).
- **Evaluation:** Normal cells with a functional TK enzyme will incorporate the TFT and be killed, while mutant cells lacking the TK enzyme (tk-/-) will survive and form colonies. The mutant

frequency is calculated and compared to the control.

Guinea Pig Maximization Test (GPMT)

The GPMT is an in vivo method for assessing the skin sensitization potential of a substance.

General Protocol:

- Induction Phase:
 - Intradermal Induction: Guinea pigs are injected with the test substance in an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
 - Topical Induction: One week later, the same skin area is treated with a topical application of the test substance under an occlusive patch.
- Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance at a different skin site.
- Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization: Allergic Contact Dermatitis

Disperse Blue 3 is a known skin sensitizer, meaning it can elicit an allergic contact dermatitis (ACD) reaction. This is a Type IV delayed-type hypersensitivity reaction. The key molecular initiating event is the covalent binding of the chemical (or its metabolite), acting as a hapten, to endogenous skin proteins to form a hapten-protein conjugate. This conjugate is then recognized as foreign by the immune system, initiating a complex signaling cascade.

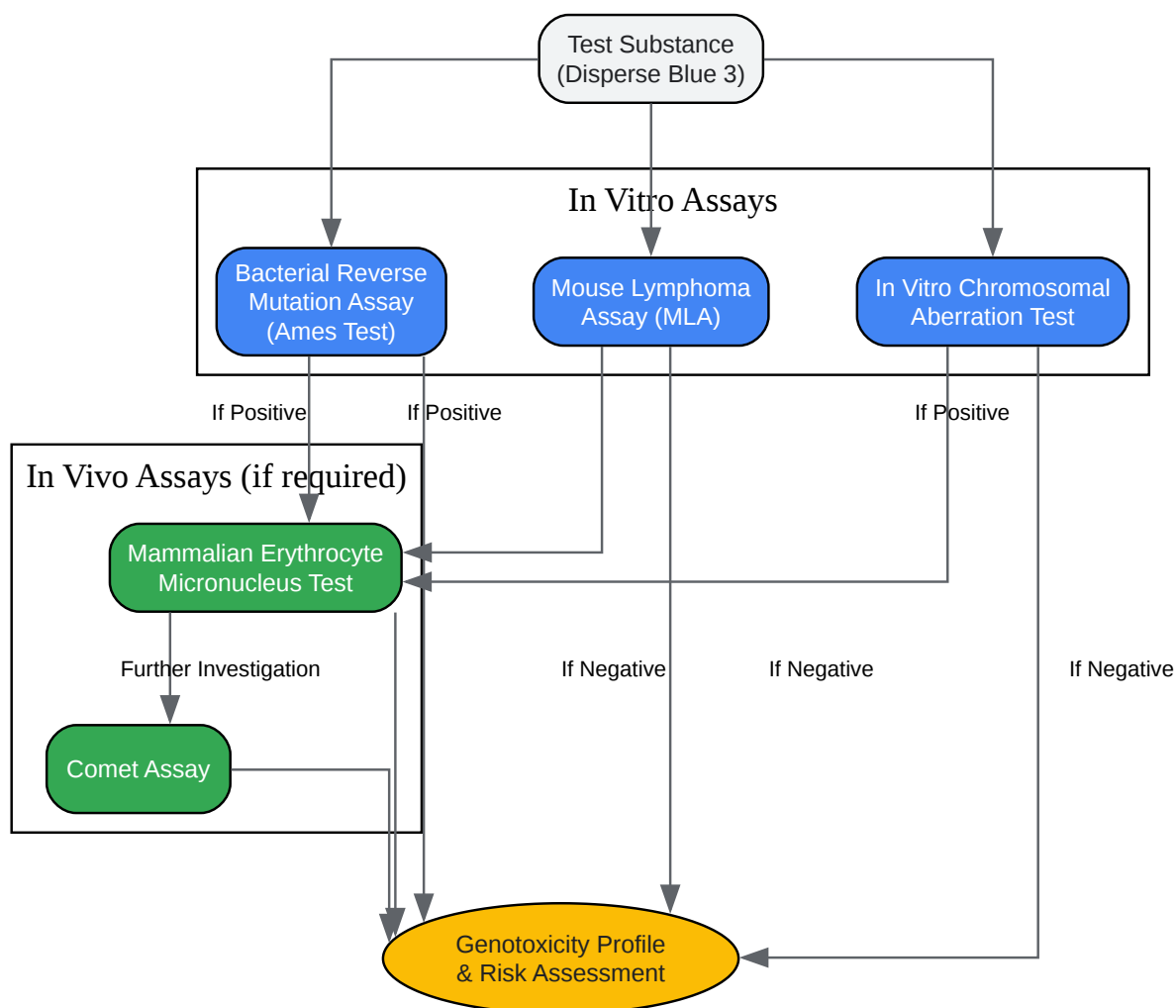


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Figure 1: Allergic Contact Dermatitis Signaling Pathway.

Experimental Workflow for Genotoxicity Assessment

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive or inconclusive.



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Figure 2: Experimental Workflow for Genotoxicity Assessment.

Conclusion

Disperse Blue 3 presents a clear hazard in terms of acute oral toxicity and skin sensitization. The conflicting data on its genotoxicity warrants further investigation to fully characterize its potential to cause genetic damage. A significant data gap exists for its ecotoxicological profile, particularly concerning its effects on aquatic organisms. Researchers and professionals in drug development and chemical safety should exercise caution when handling this compound, implementing appropriate personal protective equipment to minimize exposure, especially via

ingestion and skin contact. Further studies are recommended to address the existing data gaps and to provide a more complete understanding of the toxicological profile of **Disperse Blue 3**.

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